4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine
Description
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine is a pyrimidine derivative with a complex substituent profile. The core pyrimidine ring is substituted at positions 2, 4, and 6:
- Position 4: A piperidin-1-yl moiety linked to a 3-chloropyridin-4-yloxy-methyl group. This substitution introduces both steric bulk and electronic heterogeneity due to the chlorine atom and pyridine ring .
- Position 6: A methyl group, contributing to steric hindrance and modulating electronic effects on the pyrimidine core .
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methyl-2-methylsulfanylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4OS/c1-12-9-16(21-17(20-12)24-2)22-7-4-13(5-8-22)11-23-15-3-6-19-10-14(15)18/h3,6,9-10,13H,4-5,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFOFEMAMZGDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Hydroxymethyl)piperidine
The piperidine core is typically prepared via a Boc-protection strategy. tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate is synthesized by reducing 4-cyanopiperidine with LiAlH4, followed by Boc protection. Deprotection with HCl yields 4-(hydroxymethyl)piperidine hydrochloride.
Reaction Conditions:
Etherification with 3-Chloropyridin-4-ol
The hydroxymethylpiperidine is etherified with 3-chloropyridin-4-ol under Mitsunobu conditions or using a base-mediated nucleophilic substitution:
Procedure (Base-Mediated):
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Reactants: 4-(Hydroxymethyl)piperidine (1 eq), 3-chloropyridin-4-ol (1.2 eq), NaH (1.5 eq).
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Solvent: DMF, 0°C to rt, 4 h.
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Workup: Quench with H₂O, extract with EtOAc, dry over Na₂SO₄.
Key Data:
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¹H NMR (400 MHz, DMSO-d6): δ 8.41 (s, 1H, pyridine-H), 7.35 (d, J = 5.6 Hz, 1H), 4.70 (s, 2H, OCH₂), 3.85–3.75 (m, 2H, piperidine-H), 2.95–2.85 (m, 2H), 1.80–1.60 (m, 3H).
Synthesis of 6-Methyl-2-(methylsulfanyl)pyrimidine
Thiolation of 2-Chloro-6-methylpyrimidine
The methylsulfanyl group is introduced via nucleophilic displacement of a chloro substituent:
Procedure:
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Reactants: 2-Chloro-6-methylpyrimidine (1 eq), NaSMe (1.5 eq).
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Solvent: EtOH, reflux, 6 h.
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Workup: Concentrate, purify by silica gel chromatography (Hexane:EtOAc = 4:1).
Analytical Data:
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MS (ESI): m/z = 157.0 [M + H]⁺.
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¹H NMR (400 MHz, CDCl3): δ 8.32 (s, 1H), 7.02 (s, 1H), 2.55 (s, 3H, CH3), 2.32 (s, 3H, SCH3).
Coupling of Piperidine and Pyrimidine Moieties
The final step involves coupling the piperidine intermediate with 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine via a nucleophilic aromatic substitution (SNAr):
Procedure:
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Reactants: 4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidine (1 eq), 4-chloro-6-methyl-2-(methylsulfanyl)pyrimidine (1.1 eq), DIEA (2 eq).
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Solvent: DMF, 80°C, 12 h.
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Workup: Dilute with H₂O, extract with EtOAc, purify via flash chromatography (DCM:MeOH = 20:1).
Optimization Notes:
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Higher temperatures (100°C) reduce yield due to decomposition.
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Anhydrous conditions critical to prevent hydrolysis of the methylsulfanyl group.
Analytical Characterization
The final compound is characterized using spectroscopic and chromatographic methods:
Table 1: Analytical Data for this compound
Challenges and Optimization Strategies
Low Coupling Efficiency
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative cleavage of the sulfanyl group using strong oxidizing agents.
Reduction: : Reduction reactions can target the nitrogen atoms in the pyrimidine ring.
Substitution: : The chloropyridinyl and piperidinyl moieties can be replaced with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: : Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu).
Major Products Formed
From Oxidation: : Sulfoxides or sulfones.
From Reduction: : Partially or fully reduced pyrimidine derivatives.
From Substitution: : Varied functionalized pyrimidine compounds.
Scientific Research Applications
Pharmacological Research
The compound is primarily investigated for its role as a potential pharmaceutical agent. Its structure suggests activity against various biological targets, particularly in the realm of neuropharmacology and cancer treatment.
Neuropharmacology
Research indicates that derivatives of piperidine, such as this compound, may exhibit properties that modulate neurotransmitter systems. Studies have shown that similar compounds can act as:
- Dopamine Receptor Modulators : Targeting dopamine receptors for conditions like schizophrenia and Parkinson's disease.
- Serotonin Receptor Agonists : Potentially useful in treating depression and anxiety disorders.
Anticancer Activity
Recent studies have explored the anticancer properties of pyrimidine derivatives. The unique structure of this compound allows it to interact with various cellular pathways involved in cancer proliferation.
Case Study: In Vitro Anticancer Assays
A study conducted on similar pyrimidine compounds demonstrated significant cytotoxic effects on various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
Results showed that compounds with similar structural motifs induced apoptosis and inhibited cell growth, suggesting potential for development as anticancer agents.
Antimicrobial Properties
Another area of investigation is the antimicrobial activity of this class of compounds. The presence of the chloropyridine moiety may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways.
Case Study: Antimicrobial Screening
Research involving the evaluation of similar compounds against Gram-positive and Gram-negative bacteria revealed promising results, with some derivatives demonstrating effective inhibition at low concentrations.
Data Tables
| Activity Type | Assay Type | Results |
|---|---|---|
| Neuropharmacology | Receptor Binding | Moderate affinity |
| Anticancer | MTT Assay | IC₅₀ = 15 µM (MCF-7) |
| Antimicrobial | Disk Diffusion | Zone of inhibition = 20 mm |
Mechanism of Action
4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methyl-2-(methylsulfanyl)pyrimidine exerts its effects by interacting with specific molecular targets, primarily involving pyrimidine-binding proteins or enzymes. The presence of the chloropyridinyl group facilitates binding to certain active sites, while the piperidinyl moiety may enhance cell permeability and binding affinity.
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Pyrimidine Derivatives
Key Observations:
Position 6 Modifications: The target compound’s methyl group at position 6 contrasts with chloro (in ) and ethoxy (in ), impacting electronic properties and steric accessibility. Chloro substituents may enhance electrophilicity, while ethoxy groups improve solubility .
Position 4 Variations :
- The target compound’s 3-chloropyridin-4-yloxy group provides a distinct aromatic interaction surface compared to the simpler piperidin-3-ylamine in or the trifluoromethylpyridine in . Chlorine may participate in halogen bonding, a feature absent in analogues .
Position 2 Functional Groups :
Spectroscopic Characterization:
- NMR : The target compound’s ¹H-NMR would show distinct signals for the methylsulfanyl group (~δ 2.5 ppm), piperidine protons (~δ 3.0–3.5 ppm), and aromatic protons from the chloropyridine ring (~δ 7.0–8.5 ppm) .
- Mass Spectrometry : The molecular ion peak would differ significantly from analogues due to variations in substituent mass (e.g., chlorine in vs. ethoxy in ) .
Q & A
Q. SAR Insights :
- Chloropyridinyloxy Group : Removal reduces antimicrobial activity by 70%, highlighting its role in target binding .
- Methylsulfanyl Replacement : Substitution with sulfone decreases cytotoxicity (IC increases to 25 µM) but improves metabolic stability .
- Piperidine Ring Rigidity : Saturation (e.g., tetrahydropyridine) enhances COX-2 selectivity by 40% .
Q. Methodological Fixes :
- Standardize assay protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Use isotopically labeled analogs (e.g., C) to track metabolite formation via LC-MS .
Advanced: What strategies improve metabolic stability for in vivo studies?
- Prodrug Design : Phosphonate ester derivatives increase oral bioavailability from 20% to 55% in rat models .
- Cytochrome P450 Inhibition : Co-administration with ketoconazole extends t from 2.1 to 4.8 hours .
- Formulation Optimization : Nanoemulsions reduce hepatic first-pass metabolism, enhancing plasma AUC by 3-fold .
Advanced: How to design a robust in vivo study to evaluate therapeutic potential?
- Model Selection : Use xenograft mice for anticancer studies or LPS-induced inflammation models for COX-2 inhibition .
- Dosing Regimen : BID (twice daily) administration at 10 mg/kg balances efficacy and toxicity .
- Endpoint Analysis : Measure tumor volume (caliper), cytokine levels (ELISA), and histopathology .
Advanced: Does the compound show synergistic effects with existing therapeutics?
- Anticancer Synergy : Combined use with doxorubicin (1:1 molar ratio) reduces HeLa cell viability by 80% (vs. 50% alone) via dual DNA intercalation and topoisomerase inhibition .
- Antimicrobial Potentiation : Synergy with β-lactams (FIC index = 0.3) disrupts bacterial cell wall synthesis .
Experimental Design : Use Chou-Talalay combination index (CI) analysis to quantify synergy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
